Ginkgetin

Descripción general

Descripción

Ginkgetin es un compuesto biflavonoide que se aisló por primera vez de las hojas de Ginkgo biloba L. Es un derivado de la amentoflavona, caracterizado por dos grupos metoxi (7,4′-dimetilamentoflavona) . This compound se ha identificado en más de 20 especies de plantas diferentes, muchas de las cuales se utilizan en la medicina tradicional . Este compuesto ha despertado un gran interés científico debido a sus posibles propiedades anticancerígenas, neuroprotectoras, antiinflamatorias, antivirales, antibacterianas, antifúngicas y antiparasitarias .

Aplicaciones Científicas De Investigación

Ginkgetin has a wide range of scientific research applications:

Mecanismo De Acción

Ginkgetin ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad Anticancerígena: Inhibe la proliferación celular e induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como PI3K/Akt y MAPK.

Actividad Neuroprotectora: Protege a las neuronas del estrés oxidativo y la apoptosis regulando la homeostasis del hierro y reduciendo el pool de hierro lábil intracelular.

Actividad Antiinflamatoria: Suprime la expresión de genes proinflamatorios e inhibe la producción de mediadores inflamatorios.

Análisis Bioquímico

Biochemical Properties

Ginkgetin is a natural derivative of amentoflavone, a dimer of two apigenins with six hydroxyl groups that can be easily replaced by methoxyl groups . It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, anti-adipogenic, and neuroprotective activities . This compound combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways such as JAK/STAT and MAPKs .

Cellular Effects

This compound has been shown to have beneficial effects on various types of cells and cellular processes. It has been found to inhibit reactive oxygen species, β-secretase, Aβ fibril formation, ameliorate inflammation, and exhibit antimicrobial activity . It also has positive effects on the relief of Parkinson’s disease symptoms in animal studies .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been identified for its binding to vascular endothelial growth factor (VEGF), altering the physiological roles of VEGF-mediated angiogenesis . It can also promote M2 polarization of microglia through the PPARγ signaling pathway, thereby inhibiting neuroinflammation and promoting recovery of neurological functions in ischemic stroke .

Temporal Effects in Laboratory Settings

This compound has shown to reduce apoptosis and improve cell survival in H2O2- and CoCl2-treated H9C2 cardiomyocytes, a model of ischemic reperfusion injury . The effects of this compound on IL-1β, IL-6, IL-8, and IL-10 protein expression were evaluated in cerebral ischemic hemispheres by immunohistochemical staining, Western blot, and enzyme-like immunosorbent assay (ELISA) .

Dosage Effects in Animal Models

Topical application of this compound (20–80 μg/treatment) to the ear of mice inhibited ear edema, prostaglandin E2 production, and reduced epidermal hyperplasia . In a rat model of cerebral ischemia/reperfusion injury, treatment with this compound significantly restored neurological deficit scores .

Metabolic Pathways

It is known that this compound is a derivative of amentoflavone, a dimer of two apigenins with six hydroxyl groups .

Transport and Distribution

It is known that the presence of this compound in ginkgo leaves depends on the stage of leaf development .

Subcellular Localization

It is known that this compound can promote M2 polarization of microglia through the PPARγ signaling pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Ginkgetin se puede sintetizar mediante la dimerización de flavonoides. El proceso implica la formación de biflavonoides, que son dímeros de subunidades flavona-flavona, flavona-flavonona o flavonona-flavonona . La ruta sintética normalmente incluye glicosilación, prenilación, acetilación, metilación y polimerización .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción de las hojas de Ginkgo biloba y otras fuentes vegetales. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación mediante técnicas cromatográficas . El rendimiento y la pureza del this compound se pueden optimizar mediante el control cuidadoso de las condiciones de extracción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones: Ginkgetin experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Normalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos o electrófilos en condiciones ácidas o básicas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede dar lugar a quinonas, mientras que la reducción puede producir alcoholes o alcanos .

4. Aplicaciones en la Investigación Científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Ginkgetin es único entre los biflavonoides debido a sus grupos metoxi específicos y su amplia gama de actividades biológicas . Compuestos similares incluyen:

Amentoflavona: El compuesto padre del this compound, que carece de los grupos metoxi.

Bilobetina: Otro biflavonoide que se encuentra en el Ginkgo biloba con diferentes patrones de sustitución.

Sciadopitysina: Un biflavonoide con características estructurales y actividades biológicas distintas.

This compound destaca por sus potentes efectos anticancerígenos y neuroprotectores, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name |

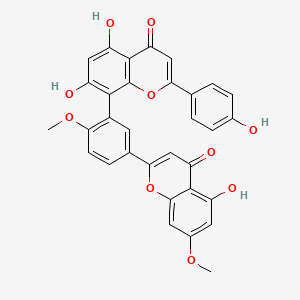

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCFBUSLAEIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197416 | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-46-9 | |

| Record name | Ginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINKGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.